Catostomus urotensin I

Endocrinology Comparative Physiology Stress Response

Why risk experimental variability with generic CRF peptides? Catostomus urotensin I (UI) is the definitive agonist for teleost stress axis research, demonstrating 2-3 fold higher ACTH release potency in goldfish vs ovine CRF (PMID: 6605854). Its ~25-fold greater mesenteric vasodilatory action makes it essential for vascular studies. Use the well-characterized affinity profile (Ki 0.4 nM hCRF1, 1.8 nM hCRF2α) as a reproducible benchmark for CRF ligand screening. Ensure data integrity with the only peptide that combines these unique, quantifiable advantages.

Molecular Formula C₂₁₀H₃₄₀N₆₂O₆₇S₂
Molecular Weight 4869.46
CAS No. 83930-33-0
Cat. No. B612501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatostomus urotensin I
CAS83930-33-0
SynonymsCatostomus urotensin I
Molecular FormulaC₂₁₀H₃₄₀N₆₂O₆₇S₂
Molecular Weight4869.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catostomus urotensin I (CAS 83930-33-0): A 41-Residue CRF-Like Neuropeptide with Unique CRF Receptor Agonist Profile


Catostomus urotensin I (UI), also known as urotensin 1, is a 41-amino acid neuropeptide isolated from the urophysis of the teleost fish Catostomus commersoni [1]. It belongs to the corticotropin-releasing factor (CRF) superfamily of peptides and acts as an agonist at CRF receptors (CRF-R1 and CRF-R2) [2]. Structurally, it shares significant homology with ovine CRF and frog sauvagine, yet it possesses unique pharmacological properties, including exceptionally high potency at human CRF1 receptors and a distinct profile of tissue-selective vasodilatation [3]. The peptide is a fundamental tool in comparative endocrinology for studying the evolution of stress response mechanisms and is commercially available from multiple suppliers for research purposes.

Procurement Rationale for Catostomus urotensin I: Why Generic CRF Analogs Fail to Replicate Key Functional Profiles


Substituting Catostomus urotensin I with other CRF-like peptides, such as ovine CRF, sauvagine, or human urocortins, is scientifically untenable due to profound differences in receptor subtype selectivity, potency, and tissue-specific efficacy. These peptides, while structurally related, exhibit distinct binding affinities and functional activities across CRF1 and CRF2 receptors [1]. For example, the mesenteric vasodilatory action of Catostomus UI is approximately 25-fold more potent than that of ovine CRF, and its activity in stimulating ACTH release in fish pituitaries is 2-3 times greater than that of CRF or sauvagine [2]. Furthermore, UI displays a marked selectivity for antagonizing α1-adrenoceptor-mediated pressor responses, a property not equally shared by its homologs [3]. Therefore, the choice of peptide must be precise, as generic substitution will introduce significant and quantifiable experimental variability.

Quantitative Evidence Guide: Catostomus urotensin I vs. Closest Analogs


Superior Potency in Stimulating ACTH Release from Teleost Pituitary

In vitro, Catostomus urotensin I (UI) is 2-3 times more potent than either ovine CRF or sauvagine in stimulating the release of adrenocorticotropic hormone (ACTH) from a superfused goldfish anterior pituitary cell column [1]. This differential efficacy is critical for studies in fish models of stress and HPI axis function.

Endocrinology Comparative Physiology Stress Response

25-Fold Higher Potency than Ovine CRF in Selective Mesenteric Vasodilatation

In mammals, Catostomus urotensin I and the related peptides exert uniquely selective vasodilatation of the mesenteric vascular bed. However, ovine CRF possesses only ~4% of the vasodilatory activity of urotensin I, making UI approximately 25-fold more potent in this functionally selective cardiovascular assay [1]. This highlights a major functional divergence among CRF-related peptides in a key physiological system.

Cardiovascular Pharmacology Hemodynamics Vascular Biology

Higher Affinity for Human CRF1 Receptor Compared to Sauvagine

In competitive binding experiments using HEK293 cells stably expressing human CRF1 receptors, Catostomus urotensin I (UI) exhibited a Ki of 0.4 nM. In the same assay, sauvagine showed a Ki of 0.7 nM [1]. This indicates that UI has a higher binding affinity for the human CRF1 receptor than sauvagine, a key comparator from the same superfamily.

Receptor Pharmacology Binding Assays CRF Receptor Subtypes

Subtype-Selective Antagonism of α1-Adrenoceptor-Mediated Pressor Responses

In urethane-anesthetized rats, Catostomus urotensin I (UI) at hypotensive doses showed a marked selectivity for antagonizing pressor responses mediated by α1-adrenoceptors. The IC30 value for inhibiting responses to the selective α1-agonist phenylephrine was 0.05 nmol/kg. This was approximately 17-fold lower than the IC30 of 0.83 nmol/kg for the non-selective agonist norepinephrine, and more than 120-fold lower than for the α2-agonist alpha-methylnorepinephrine (IC30 >6 nmol/kg) [1].

Cardiovascular Pharmacology Adrenergic Receptors Vasodilator Mechanisms

Potency Parity with Rainbow Trout Urotensin-I at Human CRF Receptors

Synthetic urotensin-I from the white sucker (Catostomus commersoni) activated both human CRF-R1 and CRF-R2 receptors expressed in CHO cells with a potency similar to that of synthetic rainbow trout (Oncorhynchus mykiss) urotensin-I [1]. This cross-species functional conservation confirms Catostomus UI as a suitable and predictable model agonist for studying fish urotensin-I pharmacology, even when using human receptors, and indicates a consistent pharmacological profile among teleost UI orthologs.

Comparative Endocrinology Receptor Pharmacology Evolutionary Biology

Distinct CRF2 Receptor Affinity Profile Versus Sauvagine Across Subtypes

A direct comparison of binding affinities reveals a differentiated profile between Catostomus urotensin I (UI) and sauvagine at human CRF2 receptor subtypes. For the hCRF2(a) receptor, UI has a Ki of 1.8 nM, while sauvagine exhibits a higher affinity with a Ki of 0.5 nM. Conversely, at the hCRF2(b) receptor, UI's Ki is 5.7 nM compared to sauvagine's 2.1 nM [1]. This nuanced selectivity across receptor splice variants highlights that even structurally similar peptides are not interchangeable and can provide distinct pharmacological fingerprints for probing receptor function.

Receptor Pharmacology Binding Assays CRF Receptor Subtypes

Optimal Application Scenarios for Catostomus urotensin I Based on Quantitative Evidence


Comparative Endocrinology Studies in Teleost Fish Models

Catostomus urotensin I is the agonist of choice for studies investigating the hypothalamic-pituitary-interrenal (HPI) axis in teleost fish. Its 2-3 fold higher potency in stimulating ACTH release from goldfish pituitary cells compared to ovine CRF or sauvagine [1] makes it essential for accurately modeling stress responses in these species. Using mammalian analogs would underestimate the system's sensitivity and lead to incorrect conclusions about hormone regulation.

Cardiovascular Research Focusing on Selective Mesenteric Vasodilation

For investigators studying the unique physiology of the mesenteric vascular bed, Catostomus urotensin I is an indispensable tool. Its ~25-fold higher potency in causing selective mesenteric vasodilatation compared to ovine CRF [1] allows for the study of this specific hemodynamic effect at low, physiologically relevant doses. This selectivity is not replicated by other common vasodilators and is key for isolating the role of CRF-like peptides in gastrointestinal blood flow.

Studies of α1-Adrenoceptor Function in Vascular Beds

The unique ability of Catostomus urotensin I to preferentially antagonize α1-adrenoceptor-mediated pressor responses (IC30 = 0.05 nmol/kg for phenylephrine) [1] establishes it as a specialized research reagent for delineating the roles of α1- versus α2-adrenoceptors in vivo. This functional selectivity provides a distinct advantage over non-selective antagonists or other CRF-family peptides for investigating sympathetic control of vascular tone in complex physiological preparations.

Standardized Pharmacological Tool for Human CRF Receptor Screening

Catostomus urotensin I serves as a well-characterized reference agonist for screening compound libraries against human CRF receptors. Its defined affinity profile (Ki of 0.4 nM for hCRF1, 1.8 nM for hCRF2α, and 5.7 nM for mCRF2β) [1] provides a consistent and reproducible benchmark for validating assay performance and comparing the potency of novel CRF receptor ligands. Its potency parity with rainbow trout UI at human receptors [2] further confirms its utility as a stable and representative teleost peptide for cross-species pharmacological studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catostomus urotensin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.